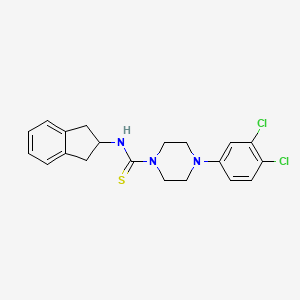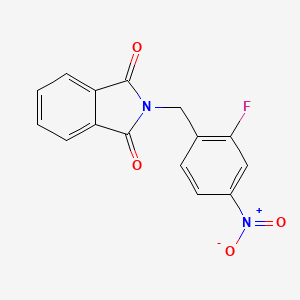![molecular formula C23H29N7O2 B2914354 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide CAS No. 1185091-81-9](/img/structure/B2914354.png)
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that features a unique arrangement of heterocycles, including piperidine, triazoloquinoxaline, and carboxamide moieties. These structural features suggest potential biological and pharmacological activities, making this compound an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide typically involves multi-step procedures, starting with the preparation of intermediate compounds such as the piperidine derivatives and the triazoloquinoxaline core.
Example Synthetic Route
Formation of Piperidine Intermediate
Starting Material: : Piperidine
Reagents: : Alkylating agent (such as propionyl chloride)
Conditions: : Anhydrous environment, controlled temperature
Synthesis of Triazoloquinoxaline Core
Starting Materials: : Quinoxaline derivative and triazole
Reagents: : Suitable coupling agents (e.g., EDC, HATU)
Conditions: : Controlled temperature, inert atmosphere
Coupling of Intermediates
Reagents: : Coupling agents, base (such as triethylamine)
Conditions: : Solvent (e.g., dichloromethane), controlled temperature
Industrial Production Methods
Industrial production often scales up these reactions using continuous flow processes, optimizing reaction conditions for yield, purity, and safety. Large-scale reactors and advanced monitoring systems ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : This compound may undergo oxidation reactions, particularly at the piperidine rings.
Reduction: : Reduction reactions can modify the triazoloquinoxaline moiety.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at various positions, particularly on the piperidine and triazoloquinoxaline rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate, conditions include aqueous or solvent-based environments.
Reduction: : Reducing agents such as sodium borohydride, often conducted under mild temperature and pressure.
Substitution: : Halogenated reagents and bases, typically in polar aprotic solvents.
Major Products
Depending on the reaction type, major products include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique biological activities.
科学的研究の応用
Chemistry: : As a reagent in organic synthesis and structure-activity relationship (SAR) studies.
Biology: : Potential roles in enzyme inhibition and receptor modulation.
Medicine: : Investigated for therapeutic potentials, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: : Use in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide exerts its effects is based on its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites, thereby modulating various signaling pathways.
類似化合物との比較
Similar Compounds
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)pyrrolidine-4-carboxamide
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)morpholine-4-carboxamide
Uniqueness
This compound stands out due to its specific combination of piperidine and triazoloquinoxaline moieties, which confer unique properties in terms of reactivity and biological activity. Its structural distinctiveness allows for targeted interactions with molecular pathways that similar compounds may not achieve as effectively.
That covers the compound in considerable depth. Fascinating stuff, right?
特性
IUPAC Name |
1-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c24-21(32)16-10-14-28(15-11-16)20(31)9-8-19-26-27-23-22(29-12-4-1-5-13-29)25-17-6-2-3-7-18(17)30(19)23/h2-3,6-7,16H,1,4-5,8-15H2,(H2,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHWRRODCXZEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCC(CC5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-2-carboxamide](/img/structure/B2914277.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2914278.png)
![4-[4-(dimethylamino)phenyl]-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2914279.png)

![3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2914285.png)
![4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B2914286.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2914288.png)
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)

